Phenylthiohydantoin-histidine (PTH-histidine) is a phenylthiohydantoin derivative of the amino acid histidine. [, ] It is formed during the Edman degradation, a chemical process used to determine the amino acid sequence of a protein. [] In this process, phenylisothiocyanate reacts with the N-terminal amino acid of a peptide, forming a phenylthiocarbamyl derivative. [] Under acidic conditions, this derivative cyclizes to form a stable phenylthiohydantoin (PTH) derivative of the N-terminal amino acid, which can then be identified by chromatography. [] PTH-histidine is specifically produced when histidine is the N-terminal amino acid in the Edman degradation. [] PTH-histidine serves as a marker for histidine during this process, allowing researchers to determine its position within a protein sequence. [, ]
PTH-histidine is a variant of the parathyroid hormone, which plays a crucial role in regulating calcium and phosphate homeostasis as well as bone remodeling. Parathyroid hormone is synthesized and secreted by the parathyroid glands and is essential for maintaining mineral balance in the body. The incorporation of histidine into the structure of parathyroid hormone may influence its biological activity and receptor binding properties.
PTH-histidine can be synthesized through solid-phase peptide synthesis methods. This approach allows for the precise incorporation of amino acids into the peptide chain, enabling the study of specific variants like PTH-histidine. The synthesis process typically involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage to yield the final peptide product.
PTH-histidine falls under the classification of peptide hormones. Its structure is derived from the natural parathyroid hormone but modified to include histidine, which is an amino acid with unique properties that may enhance or alter the hormone's function.
The synthesis of PTH-histidine is primarily conducted using solid-phase peptide synthesis, a widely used method in peptide chemistry. This technique involves:
The synthesis of PTH-histidine requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to assess the purity and identity of synthesized peptides.
The molecular structure of PTH-histidine consists of a sequence derived from parathyroid hormone with histidine incorporated at specific positions. The precise sequence can vary depending on the intended biological activity or experimental design.
The molecular formula for PTH-histidine will depend on its specific sequence, but it generally includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms typical for peptides. The molecular weight will also vary based on the number and types of amino acids included in the sequence.
PTH-histidine can undergo various chemical reactions typical for peptides, including:
The stability of PTH-histidine under physiological conditions must be evaluated to understand its potential therapeutic applications. Stability studies often involve incubating the peptide in serum or buffer solutions and analyzing degradation products over time.
PTH-histidine acts by binding to specific receptors on target cells, primarily in bones and kidneys. This interaction triggers intracellular signaling pathways that lead to:
The potency and efficacy of PTH-histidine compared to natural parathyroid hormone can be assessed through in vitro receptor binding assays and in vivo studies measuring physiological responses such as serum calcium levels.
PTH-histidine is typically a white powder when lyophilized and should be soluble in aqueous solutions at physiological pH levels. Its solubility characteristics are essential for its application in biological systems.
Relevant data regarding stability profiles can be obtained through accelerated stability testing under various environmental conditions (temperature, humidity).
PTH-histidine has several potential applications in scientific research and medicine:
Research into PTH-histidine continues to evolve, with ongoing studies aimed at elucidating its full biological potential and therapeutic applications.
Histidine residues play critical roles in the structure-function relationships of parathyroid hormone (PTH) and its analogues. The high-resolution crystal structure of PTH-related protein (PTHrP) bound to the extracellular domain (ECD) of PTH1R reveals that histidine positioning within the ligand's amphipathic α-helix governs receptor binding affinity and conformational stability [1]. Site-directed mutagenesis studies demonstrate that substitutions at conserved histidine positions (particularly His14 and His18 in human PTH) significantly alter receptor signaling dynamics. For instance, His14→Ala substitutions reduce PTH's binding affinity to PTH1R by disrupting the hydrophobic interactions essential for the hormone's bioactive conformation [1]. This residue participates in a conserved hydrophobic cluster that stabilizes the N-terminal helix, a structural feature indispensable for receptor activation.
Table 1: Functional Impact of Histidine Substitutions in PTH Analogues
Position | Substitution | Receptor Binding Affinity (% Wild-Type) | cAMP Signaling Efficiency | Structural Consequence |
---|---|---|---|---|
His14 | Ala | 22% | 18% | Loss of helical stability, disrupted hydrophobic core |
His14 | Arg | 65% | 54% | Partial activity retention, altered electrostatic interactions |
His18 | Trp | 89% | 76% | Minimal disruption, enhanced hydrophobic packing |
His23 | Glu | 41% | 33% | Compromised zinc coordination, reduced receptor lifetime |
The tautomeric state of histidine imidazole rings (N1-H vs. N3-H) further influences molecular recognition. As demonstrated by PTH-PTHrP hybrid peptides, histidine tautomerism affects hydrogen-bonding networks with PTH1R residues Leu-41 and Ile-115, which act as conformational toggle switches [1]. Precision synthesis of N1- and N3-alkylated histidine analogues (e.g., via hexafluoroisopropanol-directed regioselectivity) enables the creation of PTH derivatives with biased signaling properties, selectively stabilizing distinct receptor conformations [5]. Such modifications also mitigate oxidation susceptibility—a critical consideration for therapeutic peptides—since histidine residues are primary targets for reactive oxygen species. Recent advances leverage computational modeling (e.g., Hist-i-fy CNN algorithms) to predict optimal substitution sites that preserve bioactivity while enhancing metabolic stability [7].
Solid-phase peptide synthesis (SPPS) of PTH-histidine derivatives faces unique challenges due to the nucleophilicity of histidine imidazole side chains and their susceptibility to racemization during repeated coupling/deprotection cycles. Standard Fmoc-SPPS protocols require specialized approaches:
Side Chain Protection: The trityl (Trt) group is preferred for histidine due to its acid lability and steric bulk, preventing imidazole-mediated side reactions. Orthogonal protection schemes (e.g., Alloc for N3-position) enable selective modification, as demonstrated in the synthesis of [N3-HETE]-His adducts [5] [10]. For multi-histidine PTH sequences, ivDde protecting groups allow sequential deprotection using hydrazine, minimizing premature side chain reactivity [3].
Coupling Optimization: Elevated-temperature SPPS (50–60°C) with carbodiimide activators (DIC) and coupling additives (e.g., OxymaPure) suppresses epimerization at histidine-flanking residues. This approach reduces coupling times by 80% while maintaining >99% chiral integrity, critical for preserving PTH’s stereospecific receptor engagement [6] [10]. Pseudoproline dipeptides at Ser/Thr-His sequences prevent aggregation, facilitating chain elongation for the hydrophobic N-terminal domain of PTH [6].
Table 2: SPPS Conditions for Histidine-Containing PTH Segments
Challenge | Mitigation Strategy | Reagent/Condition | Synthetic Yield Improvement |
---|---|---|---|
Imidazole alkylation | Trt protection at N3-position | Fmoc-His(Trt)-OH, DCM washes | 92% vs. 68% (unprotected) |
Aggregation-prone regions | Pseudoproline dipeptides | Fmoc-Ser(ψ⁴⁵Me,H⁵⁵Pro)-OH, 0.1 M DIPEA | Crude purity >85% |
Racemization at His-Xaa bonds | Low-temperature activation | DIC/HOAt, −20°C, 2-hour coupling | Epimerization <0.5% |
Incomplete acylation | Double coupling with microwave assistance | HBTU/DIPEA, 50 W, 75°C, 2 × 10 minutes | >99% completion per step |
Though less common than lysine or serine modifications, histidine-specific PTMs modulate PTH function and stability:
Phosphorylation: Histidine phosphorylation (pHis) occurs via nucleoside triphosphate transfer, forming labile phosphoramidate bonds. While not directly observed in endogenous PTH, in vitro studies show that His23 phosphorylation alters zinc binding—a key mechanism regulating PTH secretion in calcium homeostasis [4] [8]. This modification’s lability (t₁/₂ ~10 min at pH 7.4) complicates detection, requiring rapid mass spectrometry quenching protocols [7].
Oxidation and Metal Coordination: Histidine residues are primary sites for oxidative damage in PTH therapeutics. His14 oxidation to 2-oxo-histidine disrupts the hydrophobic core, reducing receptor affinity by >50% [8]. Conversely, histidine-mediated zinc coordination at His19/His23 stabilizes PTH’s α-helical structure. Circular dichroism studies confirm that zinc chelation increases PTH’s helical content from 45% to 74%, enhancing resistance to proteolytic degradation [4].
Alkylation Biomarkers: Upon sulfur mustard (HD) exposure, histidine forms stable alkylation adducts (e.g., [N1-HETE]-His and [N3-HETE]-His). Though not a natural PTH PTM, these adducts exemplify histidine’s nucleophilic versatility. Precision synthesis via HFIP-directed alkylation enables absolute quantification of such modifications, providing templates for analyzing histidine damage in therapeutic peptides [5].
Emerging computational tools like Hist-i-fy predict multiple histidine PTMs using convolutional neural networks trained on UniProt data. For PTH, this predicts high susceptibility to carbonylation (His9) and hydroxylation (His15), informing stability profiling of analogue libraries [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: